molecular formula C9H9ClN2O2 B2923683 4-chloro-N-cyclopropyl-2-nitroaniline CAS No. 304914-98-5

4-chloro-N-cyclopropyl-2-nitroaniline

Cat. No.: B2923683
CAS No.: 304914-98-5
M. Wt: 212.63
InChI Key: RLRZFCKJIBVRIJ-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the empirical formula C9H9ClN2O2 and a molecular weight of 212.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The title compound 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination . The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by slow evaporation method at 40 °C .


Molecular Structure Analysis

The grown 4-chloro-2-nitroaniline was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . An intermolecular contact of 4-chloro-2-nitroaniline was visually analyzed by Hirshfeld surface analysis .


Chemical Reactions Analysis

Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis . The recorded FTIR and FT-Raman spectrums of 4-chloro-2-nitroaniline material are presented in the relevant papers .


Physical and Chemical Properties Analysis

The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Mechanism of Action

Target of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.

Mode of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.

Biochemical Pathways

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.

Result of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.

Action Environment

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.

Safety and Hazards

The safety information for 4-chloro-N-cyclopropyl-2-nitroaniline includes a warning for acute toxicity, oral and eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust and getting it in eyes, on skin, or on clothing .

Future Directions

In the past and present decade, new organic single crystals are reported because of their immeasurable potential applications . Researchers gave more importance to grow the organic nonlinear optical (NLO) single crystals because organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Properties

IUPAC Name

4-chloro-N-cyclopropyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRZFCKJIBVRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloronitrobenzene (2.00 g (10.4 mmol)) and cyclopropylamine (2.0 ml) was heated under reflux for 60 hours, and the excess cyclopropylamine was removed by concentration under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with aqueous 1% sodium hydroxide, saturated sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:10) as eluent to give 1.30 g (59%) of 4-chloro-N-cyclopropyl-2-nitroaniline as orange crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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